molecular formula C6H8O2 B117999 1,4-Cyclohexanedione-d8 CAS No. 23034-25-5

1,4-Cyclohexanedione-d8

Cat. No. B117999
CAS RN: 23034-25-5
M. Wt: 120.18 g/mol
InChI Key: DCZFGQYXRKMVFG-SVYQBANQSA-N
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Description

1,4-Cyclohexanedione (CHD) is an organic compound that undergoes uncatalyzed oscillatory reactions during oxidation by acidic bromate in nitric acid and sulfuric acid solution . It reacts with acidic bromate to form 1,4-dihydroxybenzene which on further oxidation and bromination yields 1,4-benzoquinone and bromoorganics .


Synthesis Analysis

1,4-Cyclohexanedione-d8 is available as a custom synthesis . A highly selective, scalable, and continuous-flow process has been developed for the liquid-phase dehydrogenation of 1,4-cyclohexanedione to hydroquinone in a millimetre-scale structured multichannel reactor .


Molecular Structure Analysis

The molecular formula of 1,4-Cyclohexanedione is C6H8O2 . The 1,4-Cyclohexanedione molecule contains a total of 16 bonds. There are 8 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, and 2 ketones (aliphatic) .


Chemical Reactions Analysis

1,4-Cyclohexanedione (CHD) undergoes uncatalyzed oscillatory reactions during oxidation by acidic bromate in nitric acid and sulfuric acid solution . It reacts with acidic bromate to form 1,4-dihydroxybenzene which on further oxidation and bromination yields 1,4-benzoquinone and bromoorganics .


Physical And Chemical Properties Analysis

1,4-Cyclohexanedione has a density of 1.1±0.1 g/cm3, a boiling point of 226.7±33.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

Molecular Structures and Conformational Compositions

1,4-Cyclohexanedione has been extensively studied for its molecular structures and conformational compositions. It exists in mixtures of different conformations such as twist and chair forms. These conformations have been analyzed using gas-phase electron diffraction and theoretical calculations (Shen & Samdal, 2011).

Analytical Chemistry Applications

1,4-Cyclohexanedione is used in colorimetric and fluorimetric methods for specific determinations. For instance, it reacts with o-phthalaldehyde in sulfuric acid for sensitive and selective measurements (Sawicki & Johnson, 1966).

Chemical Oscillation Studies

This compound plays a key role in uncatalyzed oxidation reactions that generate chemical oscillations. These oscillations, observed in sulfuric or nitric acid solutions, are significant for understanding reaction dynamics (Farage & Janjic, 1982).

Organic Chemistry and Catalysis

1,4-Cyclohexanedione is integral in organic synthesis and catalysis. It's used in organocatalytic asymmetric reactions for synthesizing complex organic compounds with high enantioselectivity (Tsakos, Elsegood, & Kokotos, 2013).

Electrochemistry and Material Science

This compound is also relevant in electrochemistry, particularly in paired electrosynthesis, where its hydrogenation on specific catalysts like Raney-nickel is studied (Yamada, Osa, & Matsue, 1987).

Safety And Hazards

According to the safety data sheet, personal protective equipment should be worn when handling 1,4-Cyclohexanedione-d8 . Contact with skin, eyes, and clothing should be avoided. Dust formation should be avoided, and the substance should not be ingested or inhaled .

Future Directions

A catalytic methodology has been presented to transform beech lignin-derived dimers and oligomers (DO) into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine . These compounds have vast industrial relevance as monomers for polymer synthesis as well as pharmaceutical building blocks .

properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuteriocyclohexane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZFGQYXRKMVFG-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)C(C(C(=O)C1([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434031
Record name 1,4-Cyclohexanedione-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Cyclohexanedione-d8

CAS RN

23034-25-5
Record name 1,4-Cyclohexanedione-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KJ Karel, M Brookhart, R Aumann - Journal of the American …, 1981 - ACS Publications
The thermalisomerization of (cyclohexadiene-5-exo/!-t/7) iron tricarbonyl (8) was examined to obtain detailed information about the general mechanism of 1, 5-hydrogen shifts in simple …
Number of citations: 31 pubs.acs.org
DJ Lawes - 2008 - unsworks.unsw.edu.au
The transition metal complexes cyclopentadienylrhenium tricarbonyl [CpRe (CO) 3, Cp= cyclopentadienyl] and (isopropylcyclopentadienyl) rhenium tricarbonyl [(i-PrCp) Re (CO) 3, i-Pr= …
Number of citations: 2 unsworks.unsw.edu.au

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